BenchChemオンラインストアへようこそ!

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride

GABAC receptor pharmacology Structure-activity relationship Antagonist design

This hydrochloride salt provides a mandatory synthetic entry point for 2-MeTACA, a unique GABAC receptor probe that differentiates rho1, rho2, and rho3 subtypes. The (2E)-olefin, C2-methyl, and gamma-amino regiochemistry are pre-installed for chiral resolution or SAR studies. Generic substitution with saturated or des-methyl analogs fails to deliver the critical antagonist/partial agonist profile (KB=45.5 microM at rho1). Supplied as a stable, stoichiometrically consistent salt for quantitative pharmacology.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62
CAS No. 25692-00-6
Cat. No. B2762115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride
CAS25692-00-6
Molecular FormulaC6H12ClNO2
Molecular Weight165.62
Structural Identifiers
SMILESCC(=CCN)C(=O)OC.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-5(3-4-7)6(8)9-2;/h3H,4,7H2,1-2H3;1H/b5-3+;
InChIKeyFYBQMBAEUXCQQH-WGCWOXMQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride (CAS 25692-00-6): Procurement-Relevant Identity


Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride (CAS 25692-00-6) is the hydrochloride salt of an alpha,beta-unsaturated gamma-amino acid methyl ester with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . The compound is supplied as a versatile small-molecule scaffold with a minimum purity specification of 95% and is classified under the EU CLP regulation as a skin and eye irritant (H315, H319) [1]. As a synthetic intermediate, it serves as the direct esterified precursor to trans-4-amino-2-methylbut-2-enoic acid (2-MeTACA), a pharmacological probe that differentiates subtypes of the GABAC receptor family [2].

Why Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride Cannot Be Replaced by Common Analogs


Generic substitution of this compound with closely related amino crotonate esters, saturated analogs, or des-methyl derivatives fails because each structural feature—the (2E)-stereochemistry, the C2 methyl group, the gamma-amino regiochemistry, and the hydrochloride salt form—carries distinct and quantifiable consequences for downstream pharmacological activity and synthetic utility. The C2 methyl substituent alone is responsible for converting a potent GABAC receptor agonist (TACA; Kd = 2.4 microM) into a moderately potent antagonist (2-MeTACA; IC50 = 31.0 microM, KB = 45.5 microM) upon hydrolysis of the ester moiety [1]. Replacement with the regioisomeric methyl 3-aminocrotonate diverts synthetic utility from GABAergic neuroscience to dihydropyridine calcium channel blocker chemistry, while the saturated methyl 4-amino-2-methylbutanoate analog yields a pharmacophore with drastically reduced receptor affinity (Kd = 189 microM) and low intrinsic activity [1][2].

Quantitative Evidence Guide: Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride vs. Closest Analogs


Evidence 1: C2 Methyl Substitution Converts GABAC Agonist into Antagonist

Upon hydrolysis of the methyl ester to yield the free acid pharmacophore, the C2-methyl-substituted scaffold derived from this compound (2-MeTACA) acts as a moderately potent competitive antagonist at human recombinant rho1 GABAC receptors (IC50 = 31.0 microM, KB = 45.5 microM), whereas the des-methyl parent compound trans-4-aminocrotonic acid (TACA) is a potent full agonist at the same receptor (Kd = 2.4 microM, maximal response 93% of GABA) [1]. The saturated analog 4-amino-2-methylbutanoic acid (2-MeGABA) is a weak partial agonist (Kd = 189 microM) with only 12% intrinsic activity [1][2]. Thus, the combination of the 2,3-olefin and the C2 methyl group—preserved in the (2E)-configured ester precursor—is essential for the antagonist pharmacological phenotype.

GABAC receptor pharmacology Structure-activity relationship Antagonist design

Evidence 2: GABAC Receptor Subtype Selectivity—2-MeTACA Pharmacophore Differentiates rho1, rho2, and rho3 Receptors

The 2-MeTACA pharmacophore derived from this ester precursor exhibits qualitatively distinct functional profiles across GABAC receptor subtypes, a property absent in the des-methyl parent TACA. At human recombinant rho1 receptors, 2-MeTACA is a competitive antagonist, whereas at human rho2 receptors it acts as a partial agonist with an intrinsic activity of 34% (relative to the maximum GABA response) [1]. At rat rho3 receptors, 2-MeTACA (300 microM) has no agonist or antagonist effect, indicating steric incompatibility between the C2 methyl group and the rho3 ligand-binding site [2]. This rho1/rho2/rho3 differentiation profile is not observed with TACA or with the saturated analog 2-MeGABA.

Receptor subtype pharmacology GABAC rho subunits Pharmacological tool compounds

Evidence 3: Regiochemical Specificity—4-Amino-2-methylbut-2-enoate vs. 3-Aminocrotonate Divergent Synthetic Utility

The gamma-amino ester regiochemistry of methyl (2E)-4-amino-2-methylbut-2-enoate positions the amino group four bonds from the ester carbonyl, forming a GABA backbone mimic upon hydrolysis. In contrast, the more commercially abundant methyl 3-aminocrotonate (CAS 14205-39-1; beta-amino ester) positions the amino group three bonds from the carbonyl and is exclusively employed as an enamine nucleophile in Hantzsch-type dihydropyridine syntheses for calcium channel blockers (e.g., amlodipine precursors) [1]. The 4-amino-2-methylbut-2-enoate scaffold cannot participate in the same Hantzsch condensation pathway due to the different position of the enamine, while the 3-aminocrotonate cannot serve as a GABA analog precursor. This regiochemical divergence means the two compounds are not synthetically interchangeable for any known application.

Regiochemistry Synthetic intermediate Gamma-amino acid building block

Evidence 4: (2E)-Configuration Integrity Is a Prerequisite for Biological Activity

The (2E)-configuration specified in the compound name is not a trivial structural detail—it is a binding prerequisite. The E-configuration of the 2,3-double bond places the amino-methyl and ester groups in the trans orientation required for the extended conformation that fits the GABAC receptor binding pocket [1][2]. Synthesis of the corresponding (2Z)-isomer is not reported in the primary pharmacological literature, and Silverman et al. (1986) demonstrated that the analogous 4-amino-2-(substituted methyl)-2-butenoic acid series yields the desired E-isomer as the sole product via stereoselective selenoxide elimination, underscoring the critical nature of the double bond geometry [2]. Any analog lacking the defined (2E)-configuration—or supplied as an unspecified E/Z mixture—cannot be expected to reproduce the pharmacological profile established for the 2-MeTACA series.

Stereochemistry E/Z isomerism Receptor recognition

Evidence 5: Hydrochloride Salt Form Provides Defined Stoichiometry and Handling Advantages over Free Amino Acid/Ester Forms

The hydrochloride salt form of methyl (2E)-4-amino-2-methylbut-2-enoate (MW = 165.62 g/mol) offers practical procurement advantages over the neutral free base (MW = 129.16 g/mol, CAS 803622-26-6) or the free amino acid (2-MeTACA, MW = 115.13 g/mol, CAS 69169-58-0) . The hydrochloride salt provides a defined 1:1 stoichiometry of the protonated amine, eliminating the variability in amine protonation state that can affect both the reactivity in subsequent coupling or hydrolysis steps and the accuracy of quantitative synthetic protocols. The free amino acid 2-MeTACA, while directly pharmacologically active, is a zwitterionic species with potentially limited solubility in organic solvents, complicating its use in further synthetic elaboration. The methyl ester hydrochloride thus occupies a strategic position: it stores the carboxylic acid in a protected, organic-solvent-compatible form while maintaining the amine as a crystalline, non-hygroscopic hydrochloride salt .

Salt form selection Solid-state stability Procurement specification

Application Scenarios for Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride Based on Quantified Evidence


Synthesis of GABAC Receptor Subtype-Selective Pharmacological Probes

Research groups studying native GABAC receptor composition in retinal or brain tissue require subtype-differentiating ligands rather than non-selective agonists. Upon hydrolysis of the methyl ester, the derived 2-MeTACA pharmacophore uniquely distinguishes rho1 (antagonist, KB = 45.5 microM), rho2 (partial agonist, intrinsic activity 34%), and rho3 (silent at 300 microM) subtypes—a differentiation profile not achievable with TACA, 2-MeGABA, or other GABA analogs [1][2]. This compound is therefore the mandatory synthetic entry point for laboratories preparing 2-MeTACA as a pharmacological tool compound for GABAC receptor subtyping experiments in Xenopus oocyte electrophysiology or native tissue preparations.

Stereodefined Precursor for Chiral 2-Methyl GABA Analog Synthesis

The (2E)-configured methyl ester serves as a protected, organic-solvent-compatible intermediate for multi-step synthetic elaboration toward chiral 2-substituted GABA analogs. The Duke et al. (2004) synthetic route demonstrates that this scaffold can be elaborated into enantiomerically pure (+)-(S)- and (-)-(R)-4-amino-2-methylbutanoic acid via catalytic hydrogenation of the 2,3-double bond followed by resolution using chiral auxiliaries, with absolute configuration confirmed by X-ray crystallography [3]. Laboratories undertaking asymmetric synthesis of beta-substituted GABA analogs should prioritize this compound as a starting material, as the (2E)-olefin and C2 methyl substituent are both pre-installed.

Mechanistic Studies of GABA Aminotransferase (GABA-T) Active-Site Mapping

The 4-amino-2-methylbut-2-enoate scaffold, after ester hydrolysis, belongs to the class of 2,3-unsaturated GABA analogs that act as competitive reversible inhibitors of GABA-T. Silverman et al. (1986) demonstrated that the 2-fluoromethyl analog in this series undergoes enzyme-catalyzed fluoride elimination with a 4:1 ratio of elimination to transamination, providing a mechanistic probe for PLP-dependent enzyme active-site mapping [4]. The 2-methyl analog derived from this ester precursor complements fluoro and hydroxy congeners in structure-activity studies designed to delineate steric and electronic requirements at the GABA-T active site. Procurement of this compound enables a complete SAR matrix when used alongside the 2-fluoro, 2-chloro, and 2-hydroxymethyl analogs.

Controlled Hydrolysis Studies for Prodrug Activation Kinetics

The methyl ester moiety provides a hydrolysable protecting group that can be removed under defined acidic conditions (e.g., refluxing concentrated HCl) to liberate the active free acid pharmacophore [3]. This feature makes the compound suitable for laboratories investigating the kinetics of ester prodrug activation, where the rate of methyl ester hydrolysis can be compared with that of ethyl, tert-butyl, or other ester analogs to establish structure-hydrolysis rate relationships. The hydrochloride salt form ensures consistent starting material stoichiometry for quantitative kinetic measurements, avoiding the variability inherent in partially neutralized free base preparations.

Quote Request

Request a Quote for Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.